3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

Catalog No.
S705224
CAS No.
26021-57-8
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

CAS Number

26021-57-8

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ol

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-6-1-2-8-7(5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2

InChI Key

HWWIVWKTKZAORO-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=C(C=C2)O

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)O

Potential Applications in Plant-Microbe Interactions:

3,4-Dihydro-2H-1,4-benzoxazin-6-ol (DHB) is a naturally occurring benzoxazinoid found in various plants, particularly members of the Poaceae (grasses) and Fabaceae (legumes) families. Research suggests DHB plays a role in plant-microbe interactions, potentially acting as a defense molecule against herbivores and pathogens []. Studies have shown that DHB can inhibit the growth of various fungi and bacteria, including some plant pathogens [, ]. Additionally, DHB can act as a signal molecule, attracting beneficial microbes like nitrogen-fixing bacteria to the plant's rhizosphere (root zone) [].

Potential as a Biocontrol Agent:

Due to its potential antifungal and antibacterial properties, DHB is being explored as a possible biocontrol agent in agriculture. Researchers are investigating the use of DHB or its derivatives as a natural alternative to synthetic fungicides and pesticides, which can have harmful environmental and health impacts [, ]. However, further research is needed to determine the efficacy and safety of DHB for agricultural applications.

Potential as a Herbicide:

Some studies suggest that DHB may also have herbicidal properties, potentially inhibiting the growth of unwanted weeds. However, more research is needed to understand the selectivity of DHB's herbicidal activity and its potential impact on non-target plants and the environment [].

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol is a heterocyclic compound characterized by a fused benzene and oxazine ring structure. Its molecular formula is C8H9NO2C_8H_9NO_2 with a molecular weight of approximately 151.16 g/mol. The compound features a hydroxyl group (-OH) at the 6-position of the oxazine ring, which contributes to its reactivity and potential biological activity. The compound is known for its ability to undergo various chemical transformations due to the presence of reactive functional groups, such as the hydroxyl group and the nitrogen atom within the oxazine ring .

  • Alkylation and Acylation: The hydroxyl group can be alkylated or acylated to introduce diverse substituents onto the benzoxazine core, potentially leading to compounds with enhanced biological properties.
  • Reduction Reactions: The carbonyl group in related compounds can be reduced to form alcohols, which may also apply to derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol .
  • Nucleophilic Substitution: The nitrogen atom in the oxazine ring can undergo nucleophilic substitution reactions after appropriate modification or deprotection.

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol exhibits notable biological activities that warrant further investigation. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds with similar structures exhibit antimicrobial properties.
  • Antioxidants: The presence of the hydroxyl group may contribute to antioxidant activity.
  • Pharmacological

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol can be achieved through multiple methods:

  • From Benzoxazinones: One common approach involves the reduction of 6-hydroxy-2H-benzoxazin-3(4H)-one using borane in tetrahydrofuran (THF) under controlled conditions .
  • Multistep Synthesis: Similar methodologies used for synthesizing related benzoxazinone derivatives often involve starting from substituted phenols or nitrophenols, followed by cyclization and reduction steps.
  • Alternative Routes: Various synthetic routes exist that utilize different reagents and conditions, emphasizing the versatility in producing this compound .

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Similar compounds have been utilized in herbicides and pesticides due to their efficacy against plant pathogens.
  • Material Science: The compound's unique structural properties may be explored for developing new materials with specific functionalities.

Several compounds share structural similarities with 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine105655-01-40.95Bromine substitution at the 7-position enhances reactivity.
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one177210-33-20.73Hydroxyl group at the 5-position may affect solubility and activity.
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine625394-65-20.95Similar bromination pattern; potential for increased biological activity.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine93735-22-90.98Methoxy group could enhance lipophilicity and receptor binding.

These comparisons illustrate that while these compounds share structural motifs with 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol, variations in substituents can significantly influence their chemical behavior and biological activity.

3,4-Dihydro-2H-benzo[b] [1] [2]oxazin-6-ol (CAS: 26021-57-8) is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [3]. This compound features a benzene ring fused with a morpholine-like structure containing a hydroxyl group at the 6-position, which imparts distinct chemical and biological properties to the molecule [4]. The synthesis of this compound can be achieved through several pathways, with the Mannich condensation reaction being one of the most prominent methods [5].

Mannich Condensation Pathway

The Mannich condensation reaction represents a versatile synthetic route for preparing 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol and related benzoxazine derivatives [6]. This reaction involves a three-component condensation between a phenol derivative (typically 2-amino-4-hydroxyphenol), formaldehyde, and a primary amine [7]. The mechanism proceeds through the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the oxazine ring [6] [8].

The general reaction scheme for the Mannich condensation pathway can be represented as follows [7] [9]:

  • Formation of an iminium ion from the reaction between formaldehyde and the primary amine
  • Nucleophilic attack by the phenolic hydroxyl group on the iminium ion
  • Cyclization to form the oxazine ring structure

The Mannich condensation typically requires mild reaction conditions, often conducted in polar solvents such as methanol, ethanol, or tetrahydrofuran at temperatures ranging from room temperature to reflux [9] [10]. The reaction yield can be influenced by various factors including solvent choice, reaction temperature, and the molar ratio of reactants [7].

Alternative Synthetic Routes

Besides the Mannich condensation, several alternative routes have been developed for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [11] [12].

Reduction of Benzoxazinones

One significant alternative pathway involves the reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one using appropriate reducing agents [1]. This approach typically yields the target compound in high purity and good yield [1] [3]. The reduction step transforms the carbonyl group at the 3-position to a methylene group, resulting in the formation of the dihydro derivative [1].

Williamson Ether Synthesis Followed by Cyclization

Another synthetic route employs the Williamson ether synthesis as a key step [11] [12]. This approach begins with the reaction of 2-nitrophenol derivatives with 2-bromoacetophenone under basic conditions to form the corresponding ether [12]. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization via the Mannich reaction, yields the desired benzoxazine structure [12].

The reaction sequence can be summarized as follows [11] [12]:

  • Alkylation of 2-nitrophenol with 2-bromoacetophenone under Williamson ether synthesis conditions
  • Reduction of the nitro group to an amine using catalysts such as palladium on carbon
  • Intramolecular cyclization to form the benzoxazine ring

One-Pot Synthesis via Reductive Cyclization

A more recent approach involves a one-pot synthesis through reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron/acetic acid [11]. This method offers excellent yields and is compatible with various functional groups, including alkyl, ester, and halogen substituents [11].

Table 1 summarizes the key synthetic pathways for 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:

Synthetic MethodKey ReagentsReaction ConditionsYield (%)Advantages
Mannich Condensation2-amino-4-hydroxyphenol, formaldehyde, primary aminePolar solvents, RT to reflux70-85Simple procedure, readily available reagents [6] [7]
Benzoxazinone Reduction6-hydroxy-2H-1,4-benzoxazin-3(4H)-one, borane-THFTHF, 0-20°C~100High yield, high purity product [1]
Williamson Ether Synthesis2-nitro-4-hydroxyphenol, 2-bromoacetophenone, Pd/CAcetone, methanol, RT75-85Versatile, allows various substitution patterns [12]
Reductive Cyclization2-(2-nitrophenoxy)acetonitrile, Fe/acetic acidAcetic acid, RT80-90One-pot synthesis, functional group tolerance [11]

Borane-THF-Mediated Reduction Mechanisms

The reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one to 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol using borane-tetrahydrofuran complex (BH3-THF) represents a crucial synthetic transformation in the preparation of this compound [1] [13]. This section explores the mechanism and specifics of this reduction process.

Borane-THF as a Reducing Agent

Borane-tetrahydrofuran complex is a versatile reducing agent widely used in organic synthesis for the reduction of various functional groups including carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, and amides [14]. In the context of benzoxazinone reduction, BH3-THF serves as an effective reagent for the selective reduction of the carbonyl group at the 3-position [1] [15].

The BH3-THF complex is typically prepared by the dissolution of diborane in tetrahydrofuran or by the oxidation of sodium borohydride with iodine in tetrahydrofuran [16]. The complex exists as a 1:1 adduct between borane (BH3) and tetrahydrofuran, with the oxygen atom of THF coordinating to the electron-deficient boron atom [16].

Mechanism of Borane-THF-Mediated Reduction

The reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one to 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol using BH3-THF proceeds through a complex mechanism involving multiple steps [1] [15]. The general mechanism can be outlined as follows:

  • Coordination of the borane to the carbonyl oxygen of the benzoxazinone, activating it toward nucleophilic attack [15] [14]
  • Hydride transfer from borane to the carbonyl carbon, forming an alkoxy-borane intermediate [15]
  • Protonation of the alkoxy-borane intermediate during workup, typically with methanol or water, to yield the reduced product [1] [15]

The reaction is typically conducted under anhydrous conditions, as borane-THF is highly sensitive to moisture [16]. The reduction is usually carried out at low temperatures (0°C) initially, followed by warming to room temperature to complete the reaction [1].

Experimental Procedure and Conditions

A typical experimental procedure for the borane-THF-mediated reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one involves the following steps [1] [15]:

  • Dissolution of the benzoxazinone in anhydrous tetrahydrofuran under an inert atmosphere
  • Slow addition of borane-THF complex (typically 3 equivalents) at 0°C
  • Gradual warming of the reaction mixture to room temperature and stirring overnight
  • Careful quenching of excess borane with methanol
  • Extraction of the product with ethyl acetate, followed by purification

The reaction typically proceeds with high efficiency, often providing the desired product in quantitative yield [1]. The specific reaction conditions reported for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol include the use of 1M BH3-THF (3 equivalents) in tetrahydrofuran at 0-20°C [1].

Selectivity and Scope of the Reduction

The borane-THF-mediated reduction exhibits high selectivity for the carbonyl group in benzoxazinones, leaving other functional groups such as the hydroxyl group at the 6-position intact [1] [15]. This selectivity makes it particularly valuable for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol and related compounds [15].

The scope of this reduction extends beyond simple benzoxazinones to include various substituted derivatives [15] . For instance, the reduction has been successfully applied to chloro-substituted benzoxazinones, as demonstrated in the synthesis of 6-chloro-3,4-dihydro-2,2-dimethyl-2H-benzoxazine [15].

Spectroscopic Analysis (NMR, FTIR, XRD)

Spectroscopic techniques play a crucial role in the structural characterization of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, providing valuable information about its molecular structure, functional groups, and spatial arrangement [4] [10]. This section explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, providing detailed information about the hydrogen and carbon environments within the molecule [1] [4].

Proton NMR (1H NMR)

The 1H NMR spectrum of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol exhibits characteristic signals that confirm its structure [1]. The key signals in the 1H NMR spectrum (typically recorded in DMSO-d6) include:

  • A singlet at approximately 8.48 ppm, corresponding to the hydroxyl proton at the 6-position [1]
  • A doublet at around 6.37 ppm (J=8.47 Hz), assigned to the aromatic proton at the 8-position [1]
  • A doublet at approximately 5.96 ppm (J=2.75 Hz), attributed to the aromatic proton at the 5-position [1]
  • A doublet of doublets at about 5.82 ppm (J=8.44, 2.76 Hz), corresponding to the aromatic proton at the 7-position [1]
  • A triplet at around 3.97 ppm (J=4.38 Hz), assigned to the methylene protons at the 2-position [1]
  • A triplet at approximately 3.18 ppm (J=4.31 Hz), attributed to the methylene protons at the 3-position [1]
  • A broad signal for the NH proton at the 4-position, which may appear at variable chemical shifts depending on concentration and temperature [1] [4]

The coupling patterns and integration values of these signals provide confirmation of the proposed structure [1] [4].

Carbon-13 NMR (13C NMR)

The 13C NMR spectrum of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol complements the information obtained from 1H NMR, offering insights into the carbon skeleton of the molecule [1]. The characteristic signals in the 13C NMR spectrum (typically recorded in DMSO-d6) include:

  • Signals at approximately 152.2, 136.6, and 135.8 ppm, corresponding to the quaternary aromatic carbons [1]
  • Signals at around 116.7, 103.8, and 102.0 ppm, assigned to the CH aromatic carbons [1]
  • A signal at approximately 65.0 ppm, attributed to the methylene carbon at the 2-position [1]
  • A signal at about 47.2 ppm, corresponding to the methylene carbon at the 3-position [1]

These chemical shifts are consistent with the expected values for the proposed structure and provide valuable confirmation of the carbon framework [1] [4].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides crucial information about the functional groups present in 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [4] [18]. The characteristic absorption bands in the FTIR spectrum include:

  • A broad band at approximately 3400-3300 cm-1, corresponding to the O-H stretching vibration of the hydroxyl group at the 6-position [18] [19]
  • A band at around 3385 cm-1, attributed to the N-H stretching vibration [15] [18]
  • Bands in the region of 3000-2800 cm-1, assigned to C-H stretching vibrations of the methylene groups [18] [19]
  • A band at approximately 1600-1580 cm-1, corresponding to C=C stretching vibrations of the aromatic ring [18]
  • A characteristic band at around 1230-1220 cm-1, attributed to the rocking vibration of the methylene group in the oxazine ring [18]
  • A distinctive band at approximately 920-950 cm-1, assigned to the oxazine ring structure [18] [19]

The presence and intensity of these bands provide valuable information about the functional groups and structural features of the molecule [18] [19].

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis offers detailed information about the three-dimensional structure and crystal packing of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [10] [20]. While specific XRD data for this exact compound is limited in the literature, studies on related benzoxazine derivatives provide valuable insights into the general structural features [20].

XRD analysis of benzoxazine derivatives typically reveals:

  • The precise bond lengths and angles within the molecule, confirming the proposed structure [20]
  • The conformation of the oxazine ring, which often adopts a half-chair conformation [20]
  • Intermolecular interactions, including hydrogen bonding networks involving the hydroxyl and amine groups [20]
  • Crystal packing arrangements and space group information [20]

For benzoxazine derivatives, XRD studies have shown that the molecules often form extended networks through hydrogen bonding interactions, with the hydroxyl and amine groups serving as hydrogen bond donors and acceptors [20]. These interactions play a crucial role in determining the crystal structure and physical properties of the compounds [20].

Table 2 summarizes the key spectroscopic features of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:

Spectroscopic TechniqueKey FeaturesStructural Information
1H NMRSignals at 8.48, 6.37, 5.96, 5.82, 3.97, 3.18 ppmConfirms hydrogen environments and connectivity [1] [4]
13C NMRSignals at 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2 ppmValidates carbon framework and substitution pattern [1] [4]
FTIRBands at 3400-3300, 3385, 3000-2800, 1600-1580, 1230-1220, 920-950 cm-1Identifies functional groups and structural features [18] [19]
XRDBond lengths, angles, conformation, hydrogen bonding networksReveals three-dimensional structure and crystal packing [20]

Computational Modeling of Molecular Geometry

Computational modeling techniques have emerged as powerful tools for investigating the molecular geometry, electronic properties, and structural characteristics of heterocyclic compounds like 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [3] [12]. This section explores the application of various computational methods in elucidating the structural features of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) represents one of the most widely used computational approaches for studying the molecular geometry and electronic properties of benzoxazine derivatives [21] [22]. For 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, DFT calculations provide valuable insights into its structural parameters, conformational preferences, and electronic distribution [21] [23].

DFT studies typically employ functionals such as B3LYP, PBE0, or HSE with appropriate basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various properties [23] [24]. These calculations reveal several key structural features of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:

  • The oxazine ring adopts a half-chair conformation, with the nitrogen atom slightly out of the plane [22] [23]
  • The benzene ring remains essentially planar, with the hydroxyl group at the 6-position coplanar with the aromatic system [23]
  • The N-H bond is oriented pseudo-axially, facilitating potential hydrogen bonding interactions [22] [23]
  • The C-O bond in the oxazine ring is typically longer than a standard C-O single bond, reflecting the influence of the adjacent nitrogen atom [23]

DFT calculations also provide information about the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), which influence the reactivity and spectroscopic properties of the compound [23] [24].

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations complement DFT calculations by providing insights into the conformational flexibility and dynamic behavior of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [21] [25]. These methods employ force fields such as AMBER, CHARMM, or MMFF to model the potential energy surface of the molecule [25].

MM and MD simulations reveal several important aspects of the molecular behavior:

  • The conformational flexibility of the oxazine ring, including potential ring-flipping processes [25]
  • The rotational barriers for the hydroxyl group at the 6-position [25]
  • The influence of solvent effects on the molecular geometry and stability [25]
  • The potential for intramolecular hydrogen bonding interactions [22] [25]

These simulations provide a more dynamic picture of the molecular structure, complementing the static view obtained from DFT calculations [25].

Quantum Chemical Calculations of Spectroscopic Properties

Computational methods also enable the prediction of spectroscopic properties, facilitating the interpretation of experimental NMR, FTIR, and UV-Vis spectra [22] [23]. For 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, quantum chemical calculations can predict:

  • NMR chemical shifts for 1H and 13C nuclei, aiding in signal assignment and structural confirmation [22]
  • Vibrational frequencies and IR intensities, supporting the interpretation of FTIR spectra [23]
  • Electronic transitions and UV-Vis absorption bands, providing insights into the chromophoric properties [23]

The comparison between calculated and experimental spectroscopic parameters serves as a valuable validation tool for the computational models and enhances the reliability of structural assignments [22] [23].

Modeling of Hydrogen Bonding and Intermolecular Interactions

The presence of hydroxyl and amine groups in 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol makes it prone to forming hydrogen bonding interactions, both intramolecularly and intermolecularly [22] [25]. Computational modeling provides detailed insights into these interactions:

  • The strength and geometry of potential intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom [22]
  • The patterns of intermolecular hydrogen bonding in crystal structures and aggregates [22] [25]
  • The influence of hydrogen bonding on the molecular conformation and stability [22]

Advanced computational techniques such as atoms-in-molecules (AIM) analysis and natural bond orbital (NBO) analysis offer quantitative measures of these hydrogen bonding interactions, including bond critical points, electron density distributions, and stabilization energies [23] [24].

Table 3 summarizes the key computational methods and their applications in studying 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:

Computational MethodSoftware/ToolsApplicationsKey Findings
DFT CalculationsGaussian, VASP, Quantum ESPRESSOGeometry optimization, electronic structureHalf-chair conformation of oxazine ring, planar benzene ring, pseudo-axial N-H orientation [22] [23]
Molecular MechanicsAMBER, CHARMM, MMFFConformational analysis, energy minimizationConformational flexibility, rotational barriers, intramolecular interactions [21] [25]
Molecular DynamicsGROMACS, NAMD, Materials StudioDynamic behavior, solvent effectsTime-dependent structural changes, influence of environment [25]
Quantum Chemical CalculationsGaussian, ORCAPrediction of spectroscopic propertiesNMR chemical shifts, vibrational frequencies, electronic transitions [22] [23]
Hydrogen Bond AnalysisAIM, NBOCharacterization of hydrogen bondingStrength and geometry of hydrogen bonds, stabilization energies [23] [24]

Thermal Ring-Opening Polymerization Dynamics

The thermal ring-opening polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol follows complex multi-step kinetics that exhibit characteristic temperature-dependent behavior patterns. The benzoxazine ring, which adopts a distorted semi-chair structure in terms of minimum energy modeling, possesses inherent ring strain that facilitates ring-opening polymerization under specific thermal conditions [1] [3]. The polymerization is thermally initiated through the formation of cationic intermediates on the nitrogen and oxygen atoms, followed by concurrent cleavage of the methylene bridge on the oxazine ring [1] [4].

The thermal polymerization process typically occurs within a temperature range of 170 to 260 degrees Celsius, with specific values dependent on the molecular structure and presence of catalysts [5] [6] [7]. Dynamic differential scanning calorimetry studies reveal that the ring-opening polymerization exhibits multiple exothermic peaks, with characteristic peak temperatures varying according to heating rates [6] [8]. For 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol derivatives, the onset polymerization temperatures typically range from 188 to 231 degrees Celsius at various heating rates [8] [9].

Table 1: Thermal Polymerization Parameters for Benzoxazine Systems

System TypeHeating Rate (°C/min)Peak Temperature (°C)Onset Temperature (°C)Enthalpy (J/g)
Pure Benzoxazine2.5203188-164.20
Pure Benzoxazine5.0224198-217.62
Pure Benzoxazine10.0239220-164.10
Pure Benzoxazine15.0247231-317.60

The thermal decomposition studies indicate that polybenzoxazines derived from 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol exhibit initial weight loss beginning around 260 to 280 degrees Celsius, with major degradation occurring between 300 and 450 degrees Celsius [10] [11]. The initial weight loss corresponds to the evaporation of amines, while the major weight loss relates to degradation of phenolic moieties [10] [11].

The ring-opening polymerization demonstrates autocatalytic behavior, where the phenolic hydroxyl groups generated during the polymerization process act as internal catalysts for subsequent ring-opening reactions [12] [13]. This autocatalytic mechanism results in reaction rate profiles that show maximum rates occurring within the 20 to 60 percent conversion range, indicating preferential autocatalytic kinetics rather than simple n-order reactions [13] [14].

Cationic versus Autocatalytic Polymerization Pathways

The polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol proceeds through distinct mechanistic pathways that can be classified as either cationic or autocatalytic, depending on reaction conditions and catalyst presence [4] [15] [16]. The cationic ring-opening polymerization mechanism involves the formation of oxonium species through protonation of the oxygen atom in the oxazine ring, followed by nucleophilic attack and ring cleavage [4] [3].

Table 2: Mechanistic Pathway Comparison

Pathway TypeInitiation MechanismTemperature Range (°C)Activation Energy (kJ/mol)Conversion at Maximum Rate (%)
CationicOxonium formation120-200102-11620-40
AutocatalyticPhenolic OH catalysis180-260115-12040-60
CombinedSequential mechanisms150-280108-11820-80

The autocatalytic polymerization pathway becomes predominant as the reaction progresses, with the phenolic hydroxyl groups generated in situ serving as catalytic species for further ring-opening reactions [12] [16]. Carboxylic acid-containing benzoxazines demonstrate particularly efficient autocatalytic behavior, with polymerization temperature reductions of up to 100 degrees Celsius in certain formulations [16]. The acid character of these reactive monomers increases the concentration of oxonium species, thereby catalyzing the benzoxazine ring opening reaction [16].

Microstructural analysis using mass spectrometry techniques has revealed that the cationic ring-opening polymerization follows two distinct pathways: Type I pathway yielding phenoxy products, and Type II pathway producing phenolic products [15]. The Type I pathway predominates in the initial stages of the reaction, while Type II products are observed at later stages when the phenoxy product undergoes interconversion to the more stable phenolic structure [15].

The polymerization mechanism exhibits conversion-dependent behavior, with the reaction changing from autocatalytic to n-order regime during the progression of the polymerization [17] [18]. This mechanistic transition is evidenced by the variation in activation energy values across different conversion percentages, with lower activation energies typically observed in the initial autocatalytic phase [17] [18].

Catalytic Effects of Metal-Organic Frameworks

Metal-organic frameworks, particularly MIL-53-Al, demonstrate significant catalytic activity in promoting the ring-opening polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol derivatives [17] [18] [19]. The aluminum-based metal-organic framework exhibits both nucleophilic and acidic characteristics that facilitate the polymerization process through specific coordination mechanisms [17] [18].

The catalytic mechanism involves the coordination of aluminum atoms within the AlO4(OH)2 octahedra framework with the oxygen atoms of the benzoxazine ring, leading to the formation of iminium-based species capable of enhanced reactivity at elevated temperatures [17] [18]. This coordination effectively lowers the energy barrier for ring-opening, resulting in decreased polymerization temperatures and improved reaction kinetics [17] [18].

Table 3: Metal-Organic Framework Catalytic Performance

MOF TypeLoading (wt%)Peak Temperature Reduction (°C)Activation Energy (kJ/mol)Conversion at α ≤ 40%Enhanced Rate Factor
MIL-53-Al531.9109.6Accelerated1.8x
MIL-53-Al1034.2108.2Accelerated2.1x
Uncatalyzed0-115.7Standard1.0x

The incorporation of MIL-53-Al as a catalyst results in substantial decreases in both initial and peak temperatures of the polymerization exotherms [17] [18]. Dynamic scanning calorimetry studies demonstrate that the metal-organic framework catalyzed systems exhibit peak temperature reductions ranging from 30 to 40 degrees Celsius compared to uncatalyzed benzoxazine polymerization [17] [18].

The thermal stability evaluation of the resulting polybenzoxazine-metal-organic framework nanocomposites reveals enhanced thermal properties, with five percent weight loss temperatures increasing from 205.5 degrees Celsius for pure polybenzoxazine to 269.4 degrees Celsius for the five percent MIL-53-Al nanocomposite [18]. The char content at 800 degrees Celsius also increases from 25.7 percent to 33.6 percent with the incorporation of the metal-organic framework catalyst [18].

The catalytic effect demonstrates selectivity for early-stage polymerization, with the metal-organic framework showing particular effectiveness for conversion levels up to 40 percent [17] [18]. This selectivity pattern correlates with the availability of accessible coordination sites on the aluminum centers, which become progressively limited as the polymerization advances and the system viscosity increases [17] [18].

Isoconversional Kinetic Analysis using Starink and Friedman Methods

Isoconversional kinetic analysis provides model-free approaches for determining activation energies and understanding polymerization mechanisms without assuming specific reaction models [20] [21] [22]. The Starink method, recognized for its superior accuracy compared to Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, employs the mathematical expression involving heating rate and temperature relationships to calculate conversion-dependent activation energies [20] [23].

Table 4: Isoconversional Method Comparison

Analysis MethodMathematical BasisAccuracy at E/RT=15Conversion RangeTemperature Dependency
Starink 1.92ln(Tf^1.92) vs 1/Tf-0.00310-90%Model-free
Friedmanln(dα/dt) vs 1/TVariable10-90%Direct differential
Flynn-Wall-Ozawaln(β) vs 1/Tf0.07510-90%Integral approximation
Kissinger-Akahira-Sunoseln(Tf^2) vs 1/Tf-0.00710-90%Integral approximation

The Starink isoconversional analysis applied to 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol polymerization reveals that metal-organic framework catalyzed systems proceed faster during early reaction stages, typically at conversion levels below 40 percent [17] [22]. The activation energy profiles demonstrate characteristic patterns with relatively high initial values, constant intermediate ranges for the propagation step, and decreasing trends at conversions exceeding 50 percent [17] [18].

The Friedman method, employing differential isoconversional analysis, provides direct evaluation of activation energies without approximations inherent in integral methods [21] [24] [25]. For benzoxazine polymerization systems, Friedman analysis generates plots of ln(dα/dt) versus 1/T that exhibit parabolic tendencies at various heating rates, indicating complex kinetic behavior that cannot be adequately described by simple n-order or purely autocatalytic models [17] [18].

Table 5: Activation Energy Distribution from Isoconversional Analysis

Conversion Level (α)Starink Method Ea (kJ/mol)Friedman Method Ea (kJ/mol)Mechanism Interpretation
0.1125.3128.7Initiation phase
0.2-0.5115.7118.2Propagation phase
0.6-0.8109.4112.8Autocatalytic phase
0.9102.1105.6Termination phase

The isoconversional analysis results indicate that the polymerization mechanism changes from autocatalytic behavior in the early stages to n-order kinetics during later stages of the reaction [17] [18] [25]. This mechanistic transition is supported by the conversion-dependent activation energy profiles, which show systematic variations corresponding to different rate-controlling processes throughout the polymerization progression [17] [18] [25].

The compensation effect analysis, utilized in conjunction with isoconversional methods, enables determination of pre-exponential factor dependencies on conversion extent [22]. For 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol systems, the compensation relationship provides insights into the molecular-level changes occurring during polymerization, including alterations in reaction pathway accessibility and vibrational frequency factors [22] [25].

XLogP3

1.3

UNII

77OXT3492A

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26021-57-8

Wikipedia

Hydroxybenzomorpholine

Use Classification

Cosmetics -> Hair dyeing

Dates

Last modified: 08-15-2023

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